molecular formula C19H18N2O3 B14389163 2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one CAS No. 90072-54-1

2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one

Katalognummer: B14389163
CAS-Nummer: 90072-54-1
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: JWYWYTRSSGNDRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one is a complex organic compound that features a morpholine ring, a phenyl group, and an imino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the imino group.

Wissenschaftliche Forschungsanwendungen

2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one involves its interaction with biological targets such as enzymes and receptors. The compound’s imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

90072-54-1

Molekularformel

C19H18N2O3

Molekulargewicht

322.4 g/mol

IUPAC-Name

2-imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethanone

InChI

InChI=1S/C19H18N2O3/c20-17(14-6-2-1-3-7-14)18(22)15-8-4-5-9-16(15)19(23)21-10-12-24-13-11-21/h1-9,20H,10-13H2

InChI-Schlüssel

JWYWYTRSSGNDRA-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)C2=CC=CC=C2C(=O)C(=N)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.